molecular formula C12H23NO5 B592551 (S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate CAS No. 130205-54-8

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

Cat. No. B592551
CAS RN: 130205-54-8
M. Wt: 261.318
InChI Key: DXRIOKFCMBBQRQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of an amino acid, specifically a Boc-protected amino acid. Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis . It’s commonly used to protect amines from reacting under certain conditions, allowing chemists to perform reactions on other parts of the molecule .


Synthesis Analysis

Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is highly efficient and can be performed under mild conditions .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids generally consists of the original amino acid structure with the amine group (NH2) replaced by a Boc-protected amine group (Boc-NH-) .


Chemical Reactions Analysis

Boc-protected amino acids can participate in a variety of chemical reactions. They are often used in peptide synthesis, where the Boc group can be selectively removed to allow the amino acid to react and form a peptide bond .

Mechanism of Action

The Boc group in Boc-protected amino acids serves to protect the amine group from reacting under certain conditions. This allows chemists to perform reactions on other parts of the molecule without affecting the amine group .

Safety and Hazards

Boc-protected amino acids can be harmful if swallowed or if they come into contact with the skin or eyes . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .

Future Directions

Boc-protected amino acids are widely used in peptide synthesis and other areas of organic chemistry. Future research may focus on developing more efficient methods for adding and removing Boc protecting groups, as well as exploring new applications for these compounds .

properties

IUPAC Name

methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(4)9(8-14)6-7-10(15)17-5/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRIOKFCMBBQRQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-(boc-(methyl)amino)-5-hydroxypentanoate

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